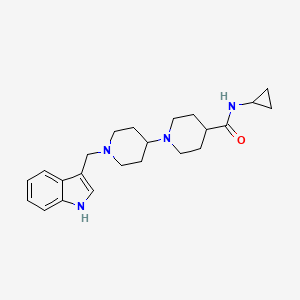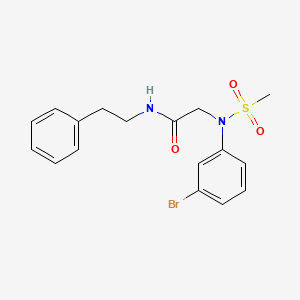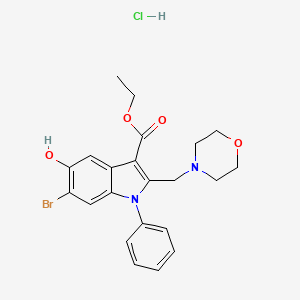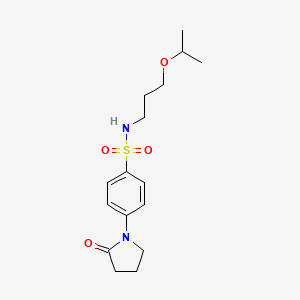![molecular formula C19H20N6O B5111454 N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B5111454.png)
N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide inhibits N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide activity by binding to the catalytic subunit of N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide, thereby preventing its interaction with other regulatory subunits. This leads to the accumulation of phosphorylated proteins, which can have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
The inhibition of N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide activity by N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, reduce inflammation in neurodegenerative diseases, and improve cognitive function in animal models of Alzheimer's disease. However, the compound can also have off-target effects on other cellular processes, which can limit its applications in certain contexts.
Advantages and Limitations for Lab Experiments
N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide activity, which allows for the specific modulation of cellular signaling pathways. The compound has also been optimized for high yields and purity, which facilitates its use in various experimental contexts. However, the compound can have off-target effects on other cellular processes, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide. One direction is to investigate its potential applications in cancer research, where N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide dysregulation is implicated in various types of cancer. Another direction is to explore its effects on neurodegenerative diseases, where N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide dysregulation is implicated in the pathogenesis of Alzheimer's disease and other conditions. Additionally, further optimization of the compound's selectivity and off-target effects could expand its applications in various experimental contexts.
Synthesis Methods
The synthesis of N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide involves several steps. The first step is the synthesis of 6-(1H-pyrazol-1-yl)-3-pyridazinecarboxylic acid, which is then reacted with 4-aminophenylcyclopentanecarboxamide to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to inhibit the activity of protein phosphatase 2A (N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide), which plays a crucial role in cell signaling and regulation. N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide activity by N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide has potential applications in cancer research, neurodegenerative diseases, and other conditions where N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide dysregulation is implicated.
properties
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c26-19(14-4-1-2-5-14)22-16-8-6-15(7-9-16)21-17-10-11-18(24-23-17)25-13-3-12-20-25/h3,6-14H,1-2,4-5H2,(H,21,23)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHGZNHRFMBXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-N-[2-chloro-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]benzamide](/img/structure/B5111398.png)
![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5111402.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5111410.png)


![N-(3,5-dichlorophenyl)-2-[5-(4-fluorobenzyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5111436.png)
![2-fluoro-N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]benzamide](/img/structure/B5111438.png)
![methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate](/img/structure/B5111445.png)
![2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5111446.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5111453.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B5111456.png)
